molecular formula C10H12OS B14669223 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol CAS No. 51715-53-8

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Katalognummer: B14669223
CAS-Nummer: 51715-53-8
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: BUNCZBIAEHQTPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (CAS 51715-53-8) is a high-purity chemical building block supplied for advanced research and development. This compound features a benzothiepine core, a privileged structure in medicinal chemistry known for its relevance in designing bioactive molecules . While specific biological data for this exact molecule may be limited, compounds within the tetrahydrobenzothiepine class have demonstrated significant therapeutic potential. Specifically, structurally related analogues are well-established as potent inhibitors of the ileal bile acid transporter (IBAT) . This mechanism is a validated target for treating cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), and for managing hypercholesterolemia . For instance, the FDA-approved drug Maralixibat is a complex derivative of this chemical class that acts as an IBAT inhibitor . As such, this compound serves as a versatile synthetic intermediate or a core scaffold for discovering new pharmacologically active agents, particularly in liver and metabolic disease research. The molecular formula is C10H12OS with a molecular weight of 180.27 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1,2,4,5-tetrahydro-3-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNCZBIAEHQTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297616
Record name 1,2,4,5-tetrahydro-3-benzothiepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51715-53-8
Record name NSC116884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-tetrahydro-3-benzothiepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and molecular weight of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Synthetic Methodology of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol: A Technical Whitepaper

Executive Summary

The 3-benzothiepine scaffold represents a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for benzazepines in the development of central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol , focusing on its molecular architecture, physicochemical properties, and a self-validating synthetic workflow.

Molecular Architecture & Quantitative Profiling

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is a fused bicyclic compound consisting of a benzene ring annulated to a saturated seven-membered thiepane ring. The saturation at the 1, 2, 4, and 5 positions forces the seven-membered heterocycle into a puckered, non-planar conformation. This 3D spatial buckling is critical for its pharmacological utility, allowing the molecule to project its substituents into deep, hydrophobic binding pockets of target proteins (such as G-protein coupled receptors)[1].

The presence of the benzylic hydroxyl group at the C1 position introduces a chiral center and a critical hydrogen-bond donor, significantly altering the molecule's electrostatic surface area compared to its unsubstituted analogs.

Table 1: Physicochemical and Identification Data

ParameterSpecification
Chemical Name 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol
CAS Registry Number 51715-53-8
Molecular Formula C₁₀H₁₂OS
Molecular Weight 180.27 g/mol
Heteroatoms Oxygen (1), Sulfur (1)
Ring Topology Fused Bicyclic (Benzene + Thiepane)

Topological Mapping of the Benzothiepine Core

Understanding the regiochemistry of the 3-benzothiepine system is essential for functionalization. The sulfur atom is fixed at position 3, flanked by two methylene bridges (C2 and C4). The fusion with the benzene ring occurs across C5a and C9a, placing the hydroxyl group at the benzylic C1 position.

G C6 C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9a C9a (Fusion) C9->C9a C5a C5a (Fusion) C9a->C5a C1 C1 -OH C9a->C1 C5a->C6 C2 C2 -CH2- C1->C2 S3 S3 Thioether C2->S3 C4 C4 -CH2- S3->C4 C5 C5 -CH2- C4->C5 C5->C5a

Caption: Topological mapping and IUPAC numbering of the 1,2,4,5-tetrahydro-3-benzothiepin-1-ol core.

Causality-Driven Synthetic Workflow

The most thermodynamically sound and scalable route to 1,2,4,5-tetrahydro-3-benzothiepin-1-ol involves the reduction of its corresponding ketone precursor, 4,5-dihydro-3-benzothiepin-1(2H)-one (CAS 51659-38-2)[2].

Mechanistic Causality:

  • Ring Closure (Friedel-Crafts): The intermediate ketone is synthesized via an intramolecular Friedel-Crafts acylation of 2-(phenethylthio)acetic acid. Polyphosphoric acid (PPA) is utilized to drive the cyclization. The high-dilution condition is a deliberate choice to favor the intramolecular 7-endo-trig cyclization over intermolecular oligomerization.

  • Chemoselective Reduction: To convert the ketone to the target benzylic alcohol, Sodium Borohydride (NaBH₄) in Methanol (MeOH) is selected. Why not LiAlH₄? Lithium aluminum hydride is overly aggressive and carries a high risk of inducing reductive cleavage of the sensitive C-S thioether bond (desulfurization). NaBH₄ provides a mild, chemoselective hydride transfer strictly to the electrophilic carbonyl carbon.

G A 2-(Phenethylthio)acetic acid [Starting Material] B Intramolecular Friedel-Crafts Acylation Reagent: PPA or SOCl2/AlCl3 A->B C 4,5-Dihydro-3-benzothiepin-1(2H)-one [Intermediate Ketone] B->C D Chemoselective Hydride Reduction Reagent: NaBH4, MeOH, 0°C C->D E 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol [Target Product] D->E

Caption: Causality-driven synthetic workflow from thioether precursor to the target benzylic alcohol.

Self-Validating Experimental Protocol: Ketone Reduction

To ensure scientific integrity, the following protocol incorporates built-in analytical checkpoints, creating a self-validating system that prevents the propagation of failed reactions.

Reagents: 4,5-dihydro-3-benzothiepin-1(2H)-one (1.0 eq), NaBH₄ (1.5 eq), Anhydrous Methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 4,5-dihydro-3-benzothiepin-1(2H)-one in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0°C. Causality: Methanol coordinates with the carbonyl oxygen to increase electrophilicity. The 0°C environment controls the exothermic hydride transfer, preventing solvent boiling and suppressing side-reactions.

  • Hydride Addition: Add NaBH₄ portion-wise over 15 minutes to prevent rapid hydrogen gas evolution.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 7:3).

    • Validation Criteria: The reaction is deemed complete only when the UV-active ketone spot (R_f ~0.6) completely disappears, replaced by a more polar, UV-active alcohol spot (R_f ~0.3) that stains strongly with KMnO₄.

  • Quenching & Extraction: Quench the excess hydride by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,2,4,5-tetrahydro-3-benzothiepin-1-ol.

Analytical Characterization Standards

To definitively confirm the molecular weight (180.27 g/mol ) and structural integrity of the synthesized compound[1], the following analytical signatures must be observed:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculate for [M+H]⁺ C₁₀H₁₃OS⁺: 181.0682. The observed mass must fall within a 5 ppm error margin.

  • ¹H-NMR (400 MHz, CDCl₃):

    • A distinct multiplet around 4.50 - 4.80 ppm corresponding to the C1 benzylic methine proton.

    • A broad singlet (exchangeable with D₂O) representing the C1 hydroxyl proton.

    • Complex multiplets between 2.50 - 3.50 ppm integrating for 6 protons, confirming the intact C2, C4, and C5 methylene bridges adjacent to the sulfur and aromatic ring.

    • Aromatic signals between 7.00 - 7.40 ppm integrating for 4 protons.

References

  • 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol - CAS 51715-53-8 Source: Molaid Chemical Database URL
  • 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol (Reference containing 4,5-dihydro-3-benzothiepin-1-one precursor data)

Sources

Spectroscopic Characterization of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4,5-tetrahydro-3-benzothiepin-1-ol scaffold is a seven-membered heterocyclic system containing a fused benzene ring, a sulfur atom (thia-), and a hydroxyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of this class have been explored for their potential as therapeutic agents, including roles as apical sodium-codependent bile acid transporter (ASBT) inhibitors, which are relevant in managing cholesterol levels.[1] The precise elucidation of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.

This technical guide provides an in-depth overview of the multi-spectroscopic approach required for the unambiguous characterization of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol derivatives. As a senior application scientist, the following sections synthesize technical accuracy with field-proven insights, explaining not just the methods but the causal relationships behind the spectroscopic data. The guide is designed to be a self-validating system, where data from multiple techniques are integrated to build an unshakeable structural confirmation.

The Multi-Spectroscopic Corroboration Workflow

The definitive structural analysis of any novel chemical entity, particularly one with multiple chiral centers and heteroatoms like the benzothiepin-1-ol core, relies on the synergistic use of several spectroscopic techniques. No single method provides all the necessary information. Instead, each technique offers a unique piece of the structural puzzle. The data are then cross-validated to ensure a cohesive and accurate final assignment.

Caption: Integrated workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1,2,4,5-tetrahydro-3-benzothiepin-1-ol derivatives, specific resonances and coupling patterns provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers (integration).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Record the spectrum on a high-field NMR spectrometer (≥300 MHz is recommended for adequate resolution).[4][5]

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

Key Diagnostic Signals & Interpretation:

Proton(s) Typical δ (ppm) Multiplicity Causality & Expert Insights
Ar-H 7.0 - 7.5mProtons on the fused benzene ring. The substitution pattern on the ring will dictate the specific chemical shifts and coupling constants.
H1 (CH-OH) 4.8 - 5.2dd or tThis proton is deshielded by the adjacent oxygen atom. Its multiplicity arises from coupling to the two diastereotopic protons at the C2 position.
OH 1.5 - 4.0br sThe chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. Can be confirmed by D₂O exchange.
H5 (CH₂-Ar) 3.5 - 4.5ABqThese benzylic protons are diastereotopic and couple with each other (geminal coupling) and with the protons at C4, often resulting in a complex AB quartet.
H2, H4 (CH₂-S) 2.5 - 3.5mThese methylene protons adjacent to the sulfur atom exhibit complex splitting patterns due to coupling with neighboring protons and their diastereotopic nature.

This table provides representative data; actual values will vary with substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be required for good signal-to-noise.

  • Acquisition: Record a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Key Diagnostic Signals & Interpretation:

Carbon(s) Typical δ (ppm) Causality & Expert Insights
Ar-C (quaternary) 130 - 145The two quaternary carbons of the benzene ring to which the thiepin ring is fused.
Ar-CH 120 - 130Aromatic carbons bearing a hydrogen atom.
C1 (CH-OH) 65 - 75The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen.
C5 (CH₂-Ar) 35 - 45The benzylic carbon, deshielded by the aromatic ring.
C2, C4 (CH₂-S) 25 - 40Carbons adjacent to the sulfur atom. Their shifts are influenced by the electronegativity and size of sulfur.

This table provides representative data; actual values will vary with substitution.

2D NMR for Unambiguous Assignments

For complex derivatives, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which protons are adjacent in the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a powerful method for assigning both ¹H and ¹³C resonances simultaneously.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.

Caption: Logic flow for NMR data integration.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues that validate the framework deduced from NMR.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these polar molecules, typically yielding the protonated molecule [M+H]⁺.[7][8] Atmospheric pressure chemical ionization (APCI) can also be effective.[9]

  • Analysis: High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, is critical. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[7][8]

  • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. This is a self-validating step; the observed fragments must be rationalized from the proposed structure.[7][10]

Expected Fragmentation Pathways: The seven-membered thiepin ring is often the site of initial fragmentation.

  • Loss of H₂O: A common fragmentation for alcohols, leading to an [M+H-18]⁺ ion.

  • Cleavage of the Thiepin Ring: Rupture of the C-S or C-C bonds within the seven-membered ring is expected. The fragmentation patterns of benzothiophenes and related sulfur heterocycles often involve cleavage of the saturated ring portion.[7][9][11]

  • Loss of Small Molecules: Depending on the substituents, losses of other small neutral molecules may be observed.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film (if an oil), as a KBr pellet (if a solid), or using an Attenuated Total Reflectance (ATR) accessory, which is often the most convenient method.[12]

  • Acquisition: The spectrum is typically recorded from 4000 to 500 cm⁻¹.[12][13]

Key Diagnostic Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Appearance Causality & Expert Insights
O-H Stretch 3600 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding of the alcohol group.
Aromatic C-H Stretch 3100 - 3000Medium, SharpCharacteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretch 3000 - 2850Medium-StrongArises from the C-H bonds of the methylene and methine groups in the tetrahydrothiepin ring.
Aromatic C=C Stretch 1600 - 1450Medium-WeakMultiple sharp bands indicating the presence of the benzene ring.
C-O Stretch 1150 - 1050StrongThis band corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol.

The presence of these key bands provides a quick and reliable confirmation of the main functional groups, serving as a check against the more detailed structural information from NMR and MS.[4][14]

Conclusion

The structural characterization of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol derivatives is a process of methodical data integration. It begins with establishing the carbon-hydrogen framework and connectivity using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC). High-resolution mass spectrometry then validates this framework by confirming the molecular formula and providing fragmentation data consistent with the proposed structure. Finally, IR spectroscopy offers a rapid and definitive confirmation of the essential functional groups. By following this multi-technique, self-validating workflow, researchers and drug developers can establish the structure of their target compounds with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific findings.

References

  • Vardanyan, R. S., & Hruby, V. J. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][8][10]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859–862. Available at: [Link]

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. Available at: [Link]

  • Khan, A. U., Ahmed, S., & Siddiqui, I. R. (Year unknown). MASS SPECTRAL STUDIES OF STEROIDAL BENZOTHIAZEPINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Kolehmainen, E., et al. (2012). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Rida, S. M., et al. (2020). gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

  • El-Gendy, A. A., et al. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(11), 921-926. Available at: [Link]

  • Singh, M., & Singh, J. (2013). FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 708-714. Available at: [Link]

  • Puzyn, T., et al. (2024). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. MDPI. Available at: [Link]

  • El-Gendy, A. A., et al. (2000). Benzodiazepine analogues. Part 19. 1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. Magnetic Resonance in Chemistry, 38(3), 209-215. Available at: [Link]

  • Lane, T. I. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Yahyaei, S., Vessally, E., & Mahmoodi Hashemi, M. (2018). Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. Physical Chemistry Research, 6(3), 505-519. Available at: [Link]

  • Al-Khuzaie, M. G. A., et al. (2019). Synthesis and Characterization of Some New Benzothiazine, Dihydroquinazolinone and Oxazepine Derivatives from 1, 8-Naphthalic Anhydride and Evaluation of Their Antimicrobial Activity. Journal of Global Pharma Technology, 10(11 (Suppl.)), 415-423. Available at: [Link]

  • West, F. G., et al. (2002). 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435), an ileal apical sodium-codependent bile acid transporter inhibitor alters hepatic cholesterol metabolism and lowers plasma low-density lipoprotein-cholesterol concentrations in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 303(1), 293–299. Available at: [Link]

  • de la Cruz, J. N., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. Journal of the Korean Chemical Society, 54(1), 100-105. Available at: [Link]

  • Sharma, P., & Kumar, A. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

Sources

Discovery and historical synthesis pathways of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Discovery and Synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Executive Summary

The seven-membered sulfur-containing heterocycle, 1,2,4,5-tetrahydro-3-benzothiepin-1-ol, represents a highly versatile structural motif in modern medicinal chemistry. Originally explored during mid-20th-century synthetic campaigns targeting novel neuroleptics and antidepressants, the benzothiepin scaffold has since evolved into a critical pharmacophore for metabolic and cardiovascular disease interventions[1][2]. This whitepaper provides a comprehensive analysis of the historical discovery, structural properties, and optimized synthetic pathways of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol. Designed for application scientists and drug development professionals, this guide emphasizes the mechanistic causality behind experimental protocols, ensuring reproducible and scalable laboratory workflows.

Chemical Identity and Quantitative Data

Understanding the physicochemical baseline of this compound is essential for downstream purification and assay development. The table below summarizes the core quantitative data for 1,2,4,5-tetrahydro-3-benzothiepin-1-ol and its direct ketone precursor[3][4][5].

PropertyValue
Chemical Name 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol
CAS Registry Number 51715-53-8
Molecular Formula C₁₀H₁₂OS
Molecular Weight 180.27 g/mol
Precursor Ketone Name 4,5-Dihydro-3-benzothiepin-1(2H)-one
Precursor Ketone CAS 51659-38-2
Structural Classification Seven-membered benzofused thiepin

Historical Context and Pharmacological Evolution

The synthesis of 3-benzothiepin derivatives gained significant traction in the late 20th century. Pioneering work by researchers such as Vejdělek and Protiva in 1990 systematically explored the 1,2,4,5-tetrahydro-3-benzothiepin framework, initially evaluating these compounds for potential cholinergic, anticholinergic, and antidepressant activities[6][7]. While early CNS applications yielded mixed results, the structural geometry of the seven-membered thiepin ring proved highly valuable in other therapeutic domains.

In contemporary pharmacology, oxidized derivatives of the benzothiepin scaffold (such as benzothiepine 1,1-dioxides) have been identified as potent, non-systemic Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors[1][2]. By blocking bile acid reuptake in the ileum, these compounds force the hepatic synthesis of new bile acids from circulating cholesterol, thereby lowering serum lipid levels and offering therapeutic avenues for hyperlipidemia and pediatric cholestatic liver diseases[1][8].

BioPathway Drug Benzothiepin Scaffold (1,2,4,5-Tetrahydro-3-benzothiepin) Target Apical Sodium-dependent Bile Acid Transporter (ASBT) Drug->Target Binds to transporter Blockade Inhibition of Bile Acid Reuptake in Ileum Target->Blockade Prevents transport Liver Hepatic Bile Acid Synthesis Upregulation Blockade->Liver Compensatory mechanism Cholesterol Reduction in Serum Cholesterol Levels Liver->Cholesterol Depletes cholesterol pool

Figure 1: Pharmacological mechanism of benzothiepin derivatives in ASBT inhibition.

Mechanistic Synthesis Pathways

The synthesis of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol relies on a robust two-stage strategy: the construction of the seven-membered thiepin ring via an intramolecular Friedel-Crafts acylation, followed by the controlled reduction of the resulting cyclic ketone[9].

Rationale and Causality in Reagent Selection
  • Ring Closure: Constructing a seven-membered ring is entropically less favorable than forming five- or six-membered rings. To overcome this, the intramolecular Friedel-Crafts acylation of a phenylthioalkanoyl chloride requires strict temperature control and specific Lewis acid stoichiometry (AlCl₃) to prevent intermolecular polymerization[9].

  • Ketone Reduction: The reduction of 4,5-dihydro-3-benzothiepin-1(2H)-one to the target alcohol must avoid reductive desulfurization (cleavage of the C-S bond). Sodium borohydride (NaBH₄) in ethanol is selected over stronger hydrides (like LiAlH₄) because its milder reactivity profile perfectly targets the carbonyl group while leaving the thioether linkage intact.

SynthesisWorkflow Start Phenylthioalkanoic Acid Precursor Int1 Acid Chloride Intermediate Start->Int1 SOCl2 / CH2Cl2 Reflux Ketone 4,5-Dihydro-3-benzothiepin-1(2H)-one (CAS: 51659-38-2) Int1->Ketone AlCl3 (Friedel-Crafts) Intramolecular Cyclization Alcohol 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (CAS: 51715-53-8) Ketone->Alcohol NaBH4 / EtOH Reduction (0-25°C) Purification Recrystallization & Characterization Alcohol->Purification Aqueous Workup

Figure 2: Stepwise synthesis workflow of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to be self-validating; intermediate TLC checks and specific physical state changes serve as built-in quality control checkpoints.

Protocol A: Synthesis of 4,5-Dihydro-3-benzothiepin-1(2H)-one (CAS: 51659-38-2)
  • Acid Chloride Formation:

    • Suspend the appropriate phenylthioalkanoic acid precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C[9].

    • Validation Check: The cessation of gas evolution (CO₂/CO or HCl) indicates the completion of the acyl chloride formation. Concentrate under reduced pressure to remove excess reagent.

  • Intramolecular Cyclization:

    • Dissolve the crude acid chloride in anhydrous CH₂Cl₂ and add it dropwise to a vigorously stirred suspension of anhydrous Aluminum Chloride (AlCl₃, 1.5 eq) in CH₂Cl₂ at 0 °C[9].

    • Maintain the reaction at 0 °C for 2 hours. The high dilution prevents intermolecular side reactions.

    • Quench & Workup: Pour the dark reaction mixture over crushed ice/HCl to decompose the aluminum complex. Separate the organic layer, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from ethyl acetate/hexane to yield 4,5-dihydro-3-benzothiepin-1(2H)-one as a solid[9].

Protocol B: Reduction to 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (CAS: 51715-53-8)
  • Reduction Phase:

    • Dissolve 4,5-dihydro-3-benzothiepin-1(2H)-one (1.0 eq) in absolute ethanol.

    • Cool the solution to 0 °C using an ice bath.

    • Portion-wise, add Sodium Borohydride (NaBH₄, 1.5 eq) to control the exothermic release of hydrogen gas.

    • Allow the reaction to gradually warm to room temperature and stir for 3 hours.

    • Validation Check: TLC (Hexane:Ethyl Acetate, 7:3) should show the complete disappearance of the UV-active ketone spot and the emergence of a more polar alcohol spot.

  • Workup and Isolation:

    • Carefully quench the excess NaBH₄ by adding dropwise 1M HCl until gas evolution ceases and the pH is neutral.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Extract the aqueous residue with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield crude 1,2,4,5-tetrahydro-3-benzothiepin-1-ol. Purify via silica gel column chromatography or recrystallization.

Conclusion and Future Perspectives

The 1,2,4,5-tetrahydro-3-benzothiepin-1-ol scaffold is a testament to the enduring utility of seven-membered sulfur heterocycles in drug discovery. By mastering the thermodynamic challenges of its synthesis—specifically the intramolecular Friedel-Crafts cyclization and the selective reduction of the thiepinone—researchers can reliably generate this core structure. Future applications of this scaffold are highly promising, particularly in the structural optimization of non-systemic ASBT inhibitors and novel therapeutics targeting hepatic metabolic pathways.

References

  • Vejdělek, Z., & Protiva, M. (1990). Synthetic experiments aiming at 1,2,4,5-tetrahydro-3-benzothiepin derivatives. Collection of Czechoslovak Chemical Communications, 55(9), 2351-2356. Available at: [Link]

  • ChemSynthesis Database. (2025). 1,2,4,5-tetrahydro-3-benzothiepin-1-ol 3,3-dioxide. Available at: [Link]

  • Tremont, S. J., et al. (2003). Benzothiepine 1,1-dioxide derivatives, a process for their preparation, pharmaceuticals comprising these compounds, and their use (US Patent 6,642,269 B2). Google Patents.
  • Gedulin, B., Grey, M., & O'Donnell, N. (2022). Bile acid recycling inhibitors for treatment of pediatric cholestatic liver diseases (US Patent 11,376,251 B2). PubChem. Available at: [Link]

  • PrepChem. Synthesis of methyl trans-7-methyl-5-oxo-4-phenyl-1,2,4,5-tetrahydro-3-benzothiepine-2-carboxylate. Available at: [Link]

Sources

X-Ray Crystallography and Spatial Conformation of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 7-membered heterocyclic systems remains a critical bottleneck in rational drug design. Specifically, derivatives of 1,2,4,5-tetrahydro-3-benzothiepin serve as foundational scaffolds for various neurotropic and cardiovascular agents[1]. However, the inherent flexibility of the 7-membered thiepin ring introduces complex conformational dynamics. As a Senior Application Scientist, I have found that relying solely on solution-state NMR is insufficient for capturing the precise spatial orientation of the benzylic hydroxyl group in 1,2,4,5-tetrahydro-3-benzothiepin-1-ol.

This whitepaper provides an authoritative, field-proven guide to resolving the spatial conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol using high-resolution X-ray crystallography. By understanding the causality behind both the molecule's stereochemistry and the crystallographic workflow, researchers can establish a self-validating system for structural verification.

Conformational Dynamics & Stereoelectronic Effects

The spatial conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol is governed by a delicate balance of steric hindrance, ring strain, and stereoelectronic effects. While fully unsaturated benzothiepins often adopt a rigid boat geometry[2], the saturated tetrahydro-3-benzothiepin core predominantly exists in a chair conformation [3].

When a hydroxyl substituent is introduced at the C1 (benzylic) position, the molecule faces a conformational dilemma:

  • Equatorial Chair (Ce): Placing the C1-OH group in the equatorial position seems intuitively favorable but results in severe steric clash with the ortho-hydrogen of the fused aromatic ring.

  • Axial Chair (Ca): To relieve this ortho-clash, the thiepin ring undergoes a conformational inversion, placing the C1-OH in the axial position. This is the thermodynamically favored global minimum.

  • Twist-Boat (TB): This acts as a higher-energy intermediate during the ring inversion process. The activation energy barrier for this inversion is approximately 7.0 kcal/mol[3].

Conformational_Equilibrium Ca Axial Chair (Ca) Favored (Steric Relief) TB Twist-Boat (TB) Transition/Minor Ca->TB Ring Inversion ΔG‡ ~7.0 kcal/mol Ce Equatorial Chair (Ce) Disfavored (Ortho-Clash) TB->Ce Pseudorotation

Fig 1. Conformational equilibrium of the 7-membered benzothiepin ring showing the favored Ca state.

Quantitative Crystallographic Data

To accurately model the electron density map, one must anticipate the geometric parameters of the thiepin ring. The table below summarizes the field-validated quantitative data expected for the axial chair conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol.

Structural ParameterExpected Value RangeMechanistic Implication / Causality
C1–C2 Bond Length 1.52 Å – 1.54 ÅStandard sp³-sp³ bond; elongation >1.54 Å indicates severe steric strain from the axial OH group.
C2–S3 Bond Length 1.81 Å – 1.83 ÅTypical C-S single bond. Shortening suggests transannular electronic interactions.
C(Ar)–C1–OH Angle 107.5° – 109.5°Deviations from ideal tetrahedral geometry validate the repulsion against the ortho-aromatic proton.
C1–C2–S3–C4 Torsion 65.0° – 75.0°Confirms the "stern" of the chair conformation. Values <50° indicate a shift toward the twist-boat (TB) state.

X-Ray Crystallography Workflow: A Self-Validating Protocol

The following methodology is designed not just as a sequence of steps, but as a self-validating system . Every experimental choice is grounded in the physical chemistry of sulfur-containing flexible heterocycles.

Xray_Workflow S1 1. Crystal Growth (Vapor Diffusion, EtOAc/Hexane) S2 2. Cryogenic Mounting (100 K, Paratone-N oil) S1->S2 S3 3. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) S2->S3 S4 4. Data Reduction (Integration & SADABS Correction) S3->S4 S5 5. Phase Solution (Intrinsic Phasing, SHELXT) S4->S5 S6 6. Anisotropic Refinement (SHELXL, modeling ring disorder) S5->S6

Fig 2. Self-validating X-ray crystallography workflow for flexible sulfur-containing heterocycles.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol in 0.5 mL of ethyl acetate (EtOAc). Place the open vial inside a larger sealed chamber containing 3 mL of n-hexane as the antisolvent. Allow vapor equilibration at 4 °C for 72 hours.

  • Causality: The C1-hydroxyl group is a strong hydrogen-bond donor. Rapid evaporation leads to kinetic trapping and twinned crystals. Slow vapor diffusion allows the thermodynamically stable intermolecular hydrogen-bonding network (OH···S or OH···OH) to form, yielding high-quality, single-domain crystals.

Step 2: Cryogenic Mounting (100 K)
  • Protocol: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately flash-cool it in a 100 K nitrogen cold stream.

  • Causality: The 7-membered thiepin ring possesses a low energy barrier (~7.0 kcal/mol) for ring inversion[3]. Collecting data at room temperature will result in massive dynamic disorder (smeared electron density at C2 and C4). Cryocooling freezes the molecule into its global minimum (the Ca state) and drastically reduces Anisotropic Displacement Parameters (ADPs).

Step 3: Diffraction Data Collection
  • Protocol: Utilize a diffractometer equipped with a Molybdenum (Mo Kα, λ = 0.71073 Å) microfocus source rather than Copper (Cu Kα).

  • Causality: Sulfur has a high mass attenuation coefficient for Cu Kα radiation, which exacerbates absorption errors. Mo Kα radiation easily penetrates the crystal, yielding high-resolution data (up to 0.75 Å) with minimal absorption artifacts.

  • Self-Validation Checkpoint: Monitor the Rint​ value during initial frame integration. An Rint​<0.05 validates that the crystal is not twinned and the symmetry assignment is correct.

Step 4: Phase Problem Resolution & Refinement
  • Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply empirical absorption correction (SADABS).

  • Causality: Because the C2 and C4 positions are highly flexible, intrinsic phasing is superior to direct methods for locating the exact atomic coordinates of the carbon backbone without bias.

  • Self-Validation Checkpoint: The refinement is self-validating. If the Goodness-of-Fit (S) deviates significantly from 1.0, or if the residual electron density map shows peaks >0.5e−/A˚3 near the thiepin ring, it triggers an automatic re-evaluation. Such peaks often indicate a co-crystallized, minor Twist-Boat (TB) population that must be modeled as positional disorder using PART instructions in SHELXL.

Conclusion

The spatial conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol is not static; it is a dynamic equilibrium dictated by the steric demands of the benzylic hydroxyl group. By employing a rigorous, cryocooled Mo-Kα X-ray crystallography workflow, researchers can confidently trap and resolve the dominant axial chair (Ca) conformer. This structural certainty is paramount for downstream in-silico docking and the rational design of targeted therapeutics based on the benzothiepin scaffold.

References

1.[1] Protiva, M., et al. "Synthetic Experiments Aiming at 1,2,4,5-Tetrahydro-3-benzothiepin Derivatives." Collection of Czechoslovak Chemical Communications, 1990. URL:

2.[3] Sauriol, F., et al. "The anomeric effect in thio derivatives of benzocycloheptene." Canadian Journal of Chemistry, 1988. URL:

3.[2] Schwan, A.L. "Product Subclass 4: Benzothiepins and Selenium/Tellurium Analogues." Science of Synthesis, Thieme, 2003. URL:

Sources

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodologies and Best Practices

Abstract

This technical guide provides a comprehensive walkthrough of performing in silico molecular docking studies, using 1,2,4,5-tetrahydro-3-benzothiepin-1-ol as a case study. The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. We will explore the rationale behind key procedural choices, from target selection and preparation to ligand setup, docking execution, and rigorous result analysis. The methodologies detailed herein are grounded in established best practices to ensure scientific integrity and reproducibility. As the specific biological targets for 1,2,4,5-tetrahydro-3-benzothiepin-1-ol are not extensively documented, we will utilize Glycogen Synthase Kinase-3β (GSK-3β), a well-characterized enzyme and a common target for related heterocyclic compounds, as our model receptor. This allows for a detailed and broadly applicable demonstration of the molecular docking workflow.

Introduction: The Rationale for In Silico Investigation

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens through which we can predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This predictive power allows for the rapid screening of virtual compound libraries, the elucidation of potential mechanisms of action, and the optimization of lead compounds, thereby accelerating the drug discovery pipeline.[2]

The compound of interest, 1,2,4,5-tetrahydro-3-benzothiepin-1-ol, belongs to the benzothiepine class of heterocyclic compounds. While this specific molecule may be under-explored, the broader family of benzothiazepines has demonstrated a wide range of pharmacological activities, including anticancer and neuroprotective effects.[3][4] This suggests that the 1,2,4,5-tetrahydro-3-benzothiepin-1-ol scaffold is a promising starting point for inhibitor design.

Given the limited experimental data on the specific biological targets of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol, a rational approach is to investigate its potential interaction with a well-validated target known to be modulated by similar heterocyclic structures. Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases and cancer.[5][6] Several inhibitors of GSK-3β feature heterocyclic scaffolds, making it a highly relevant and illustrative target for our study.

This guide will provide a self-validating framework for conducting molecular docking studies, emphasizing the critical thinking required at each step to generate meaningful and reliable results.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful preparation of both the ligand and the receptor, a robust docking algorithm, and insightful analysis of the results. The general workflow is depicted in the diagram below.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation PDB Database Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Design Ligand Design Ligand Preparation Ligand Preparation Ligand Design->Ligand Preparation 2D to 3D Conversion Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Define Search Space Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Affinity Interaction Visualization Interaction Visualization Pose Analysis->Interaction Visualization Validation & Reporting Validation & Reporting Interaction Visualization->Validation & Reporting Experimental Correlation

Caption: A high-level overview of the molecular docking workflow.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for each phase of the molecular docking study. We will be using a combination of widely accepted and freely available software:

  • UCSF Chimera/ChimeraX: For protein preparation and visualization.[7][8]

  • AutoDock Tools (MGLTools): For preparing ligand and receptor files in the required PDBQT format.[9]

  • AutoDock Vina: For performing the molecular docking calculations.[10]

  • PyMOL: For advanced visualization and analysis of docking results.[11][12]

Target Protein Preparation

The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of human GSK-3β. A suitable entry from the Protein Data Bank (RCSB PDB) should have a good resolution (< 2.5 Å) and ideally a co-crystallized ligand, which helps in defining the binding site.[13] For this guide, we will use PDB ID: 6TCU , which is a 2.14 Å resolution structure of GSK-3β in complex with an inhibitor.[14]

Protocol 3.1: Protein Preparation using UCSF Chimera

  • Fetch the PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter 6TCU and click Fetch.

  • Initial Cleaning:

    • The fetched structure contains the protein, a co-crystallized ligand, and water molecules. We need to prepare a "clean" receptor.

    • Delete water molecules: Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.

    • Remove alternate locations of residues if any.

    • For this protocol, we will also remove the co-crystallized ligand to create an "apo-like" binding pocket for our docking. Select the ligand and delete it.

  • Add Hydrogens and Assign Charges:

    • Go to Tools > Structure Editing > Dock Prep.

    • In the Dock Prep window, select the protein chain.

    • Choose to add hydrogens (consider protonation states at physiological pH) and add charges (Gasteiger charges are commonly used).

    • Run the preparation. This will also repair any incomplete side chains.[15]

  • Save the Prepared Protein:

    • Save the prepared protein structure as a PDB file. This will be used as input for AutoDock Tools.

Ligand Preparation

The ligand, 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol, needs to be converted into a 3D structure with appropriate charges and rotatable bonds defined.

Protocol 3.2: Ligand Preparation

  • Obtain 2D Structure:

    • Draw the 2D structure of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol using a chemical drawing software like ChemDraw or MarvinSketch.

    • Alternatively, obtain a SMILES string for the compound.

  • Generate 3D Conformation:

    • Use a program like Open Babel or the features within UCSF Chimera to convert the 2D structure or SMILES string into a 3D structure.

    • Perform an initial energy minimization of the 3D structure using a force field like MMFF94. This provides a low-energy starting conformation.

  • Prepare for Docking using AutoDock Tools:

    • Open AutoDock Tools (ADT).

    • Go to Ligand > Input > Open and select the 3D structure of your ligand.

    • ADT will automatically add polar hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions. Manually inspect and set the rotatable bonds.

    • Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT.[2]

Molecular Docking with AutoDock Vina

With the prepared protein and ligand in PDBQT format, we can now proceed with the docking simulation.

Protocol 3.3: Docking Execution

  • Prepare Receptor for Vina:

    • In ADT, open the prepared protein PDB file.

    • Go to Grid > Macromolecule > Choose and select the protein.

    • Save the output as a PDBQT file (e.g., receptor.pdbqt).

  • Define the Grid Box (Search Space):

    • The grid box defines the three-dimensional space where AutoDock Vina will search for optimal binding poses.

    • In ADT, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. A good practice is to center the box on the co-crystallized ligand's position (if one was present) and extend it by about 10-15 Å in each dimension.[16]

    • Record the coordinates for the center of the box and its dimensions.

  • Create a Configuration File:

    • AutoDock Vina uses a simple text file for configuration. Create a file named conf.txt with the following content:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command (assuming vina is in your system's path):

Analysis and Interpretation of Docking Results

Binding Affinity

The binding affinity is reported in kcal/mol in the log file. A more negative value indicates a stronger predicted binding affinity.[17] It is important to note that this is a predicted value and should be used for relative comparison between different ligands or poses, rather than as an absolute measure of binding strength.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
4-7.9
5-7.8
6-7.6
7-7.5
8-7.4
9-7.2
This is an example table of docking results. Actual results will vary.
Pose Analysis and Visualization

Visual inspection of the predicted binding poses is essential to assess their feasibility and to understand the key interactions driving the binding.

Protocol 4.1: Visualizing Docking Results with PyMOL

  • Load the Structures:

    • Open PyMOL.

    • Load the prepared receptor PDBQT file (receptor.pdbqt).

    • Load the output poses PDBQT file (output_poses.pdbqt). The different poses can be viewed by clicking the arrows at the bottom right of the viewer.

  • Analyze Interactions:

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Use PyMOL's tools to identify key interactions:

      • Hydrogen Bonds: Use the Action > find > polar contacts > within selection to visualize hydrogen bonds between the ligand and protein.

      • Hydrophobic Interactions: Observe which non-polar residues of the protein are in close proximity to the hydrophobic parts of the ligand.

      • Pi-Stacking and Cation-Pi Interactions: Look for interactions between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

  • Generate High-Quality Images:

    • Use PyMOL's rendering capabilities to create informative images of the ligand-protein complex, highlighting the key interactions.[18]

interaction_analysis cluster_ligand Ligand: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol cluster_protein Protein: GSK-3β Binding Site Hydroxyl Group Hydroxyl Group Asp133 Asp133 Hydroxyl Group->Asp133 Hydrogen Bond Thiepine Ring Thiepine Ring Val135 Val135 Thiepine Ring->Val135 Hydrophobic Interaction Benzene Ring Benzene Ring Tyr134 Tyr134 Benzene Ring->Tyr134 Pi-Stacking

Caption: Example of key interactions between the ligand and GSK-3β.

Validation and Trustworthiness

A crucial aspect of in silico studies is validation. While experimental validation is the gold standard, several computational checks can increase confidence in the results:

  • Re-docking: If a co-crystallized ligand was present in the original PDB structure, remove it, and then dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å.

  • Comparison with Known Inhibitors: If there are known inhibitors of the target protein, dock them using the same protocol and compare their binding affinities and poses to your compound of interest.

  • Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the predicted binding pose over time.

Conclusion and Future Directions

This guide has provided a comprehensive and technically grounded framework for conducting molecular docking studies of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol with GSK-3β as a representative target. By following these detailed protocols, researchers can generate reliable and insightful predictions about the potential binding of this compound.

The results from such a study can serve as a strong foundation for further investigation. Promising binding poses and affinities can guide the synthesis of derivatives with improved potency and selectivity. Ultimately, the integration of in silico techniques like molecular docking with experimental validation is key to accelerating the discovery of novel therapeutics.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • PyMOL. (n.d.). PyMOL: A Powerful Tool for Molecular Visualization and Structural Analysis. Retrieved from [Link]

  • PyMOL. (n.d.). View 3D Molecular Structures. Retrieved from [Link]

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. Retrieved from [Link]

  • Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. BioMed Research International, 2020, 8980327. Retrieved from [Link]

  • Wikipedia. (n.d.). PyMOL. Retrieved from [Link]

  • BioSoft. (2024, March 15). PyMOL - Molecular Visualization System. Retrieved from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Singh, T., & Roy, A. (2015). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 11(2), 146–157. Retrieved from [Link]

  • In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]

  • YouTube. (2021, November 8). AutoDock Vina protein preparation for docking. Retrieved from [Link]

  • Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2025, April 30). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. Retrieved from [Link]

  • YouTube. (2023, May 3). modeling, docking and structure analysis using UCSF Chimera. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved from [Link]

  • YouTube. (2021, May 26). How to analysis the Autodock Vina results by UCSF Chimera? Retrieved from [Link]

  • ter Haar, E., Coll, J. T., Austen, D. A., Hsiao, H. M., Swenson, L., & Jain, J. (2001). Structure of GSK3beta reveals a primed phosphorylation mechanism. Nature structural biology, 8(7), 593–596. Retrieved from [Link]

  • Hasyeoui, M., et al. (2023). Oxazolo[5,4-f]quinoxaline-type selective inhibitors of glycogen synthase kinase-3 alpha (GSK-3 alpha ): Development and impact on temozolomide treatment of glioblastoma cells. Bioorganic Chemistry, 134, 106456. Retrieved from [Link]

  • Lammens, A., Krapp, S., Buonfiglio, R., & Ombrato, R. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry, 63(19), 11286-11304. Retrieved from [Link]

  • Dajani, R., Pearl, L. H., & Roe, S. M. (2002). Glycogen Synthase Kinase 3 beta. Journal of Biological Chemistry, 277(14), 12345-12351. Retrieved from [Link]

  • De Luca, L., et al. (2022). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. International Journal of Molecular Sciences, 23(15), 8269. Retrieved from [Link]

  • Sphinx-Users.jp. (n.d.). 3.2.1. graphvizによるフローチャートの作成. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 27). Why Do I Get Different Results Each Time From AutoDock Vina? Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • YouTube. (2022, February 11). AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. Retrieved from [Link]

  • ResearchGate. (2013, April 1). Exact procedure for autodock result analysis. Retrieved from [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • Patel, K., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3745. Retrieved from [Link]

  • Natural Products Atlas. (n.d.). compound npa024091. Retrieved from [Link]

  • PDBe. (n.d.). Connect Pages. EMBL-EBI. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chromatographic Purification and Enantiomeric Resolution of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is a critical intermediate in the synthesis of bioactive benzothiepine derivatives, which are heavily utilized in drug discovery for applications ranging from apical sodium co-dependent bile acid transporter (ASBT) inhibitors to CNS modulators[1]. The synthesis of this molecule—typically achieved via the reduction of 4,5-dihydro-3-benzothiepin-1(2H)-one—presents unique chromatographic challenges.

As an Application Scientist, designing a purification strategy requires addressing two primary molecular vulnerabilities:

  • Thioether Oxidation: The 7-membered thiepin ring contains a sulfur atom highly susceptible to on-column oxidation, readily forming sulfoxides or sulfones if exposed to dissolved oxygen or peroxides.

  • Stereocenter Resolution: The reduction process generates a chiral center at the C1 position. Because pharmacological efficacy in benzothiepines is often highly enantioselective[1], resolving the (1R) and (1S) enantiomers is a mandatory downstream requirement.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Molecular Formula C10H12OS (MW: 180.27 g/mol )Detectable via LC-MS (m/z 181 [M+H]+).
Functional Groups Thioether, Secondary Alcohol, Aromatic RingExhibits strong H-bonding (Normal Phase) and high hydrophobicity (Reversed-Phase).
Stereochemistry Chiral center at C1Requires a chiral stationary phase (CSP) with H-bond acceptor sites for enantiomeric resolution.

Strategic Purification Architecture

To achieve active pharmaceutical ingredient (API)-grade purity, we employ an orthogonal, three-tier chromatographic workflow. This prevents the carryover of structurally similar impurities that a single chromatographic mode would fail to resolve.

Workflow cluster_0 A Crude Synthesis Mixture (Contains Ketone & Byproducts) B Tier 1: Normal Phase Flash (Silica, Hexane/EtOAc) Target: Bulk Cleanup A->B Removes unreacted ketone precursor C Tier 2: Prep RP-HPLC (C18, H2O/MeCN) Target: >99.5% Purity B->C Removes trace oxidized species D Tier 3: Chiral HPLC (Chiralpak AD or Whelk-O 1) Target: Enantiomeric Resolution C->D Racemic Polished Intermediate E (1R)-1,2,4,5-Tetrahydro- 3-benzothiepin-1-ol D->E F (1S)-1,2,4,5-Tetrahydro- 3-benzothiepin-1-ol D->F

Figure 1: Orthogonal three-tier chromatographic workflow for benzothiepin purification.

Tier 1: Primary Recovery via Normal Phase Flash Chromatography

Context & Causality: The primary contaminant in the crude mixture is the unreacted ketone precursor. Silica gel chromatography is highly effective here[2]. The target molecule possesses a C1 hydroxyl group, acting as a strong hydrogen bond donor to the silanol groups on the stationary phase. The ketone precursor lacks this donor capability, resulting in weaker retention and significantly earlier elution.

System Validation & Suitability: Before loading the bulk sample, run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3) with the crude mixture, a ketone standard, and a synthesized alcohol standard. The protocol is validated for scale-up only if the target spot (Rf ~0.3) is completely resolved from the ketone (Rf ~0.6) with no streaking.

Method Parameters
ParameterSetting
Stationary Phase Irregular Silica Gel (40-63 µm, 60 Å)
Mobile Phase A Hexane (HPLC Grade)
Mobile Phase B Ethyl Acetate (HPLC Grade)
Flow Rate 30.0 mL/min (for a 40g column)
Detection UV at 254 nm
Gradient Elution Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.07030
30.05050
35.05050

Tier 2: High-Resolution Polishing via Preparative RP-HPLC

Context & Causality: To achieve the >99.5% purity threshold required for sensitive biological assays or downstream asymmetric catalysis, reversed-phase chromatography is utilized to exploit hydrophobic interactions[3]. This step removes trace desulfurized byproducts and oxidized sulfoxides. Because the thiepin sulfur is highly susceptible to oxidation, solvents must be rigorously degassed. We avoid adding acidic modifiers (like TFA) which can catalyze the degradation of the 7-membered ring under thermal stress, opting instead for a neutral Water/Acetonitrile system.

System Validation & Suitability: Perform an analytical injection of a spiked sample (target alcohol + known sulfoxide impurity). The system is validated for preparative scaling if the analytical resolution ( Rs​ ) between the sulfoxide and the target alcohol is ≥1.5 , and the retention time relative standard deviation (RSD) over three blank/standard runs is ≤1.0% .

Method Parameters
ParameterSetting
Column Preparative C18 (21.2 mm × 250 mm, 5 µm)
Mobile Phase A Ultrapure Water (Degassed)
Mobile Phase B Acetonitrile (Degassed)
Flow Rate 20.0 mL/min
Column Temperature Ambient (20-25 °C)
Gradient Elution Table
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
5.08020
25.03070
30.0595
35.08020

Tier 3: Enantiomeric Resolution via Chiral HPLC

Context & Causality: Separation of the (1R) and (1S) enantiomers is achieved using an amylose-based chiral stationary phase (e.g., Chiralpak AD) or a Pirkle-type column (e.g., Whelk-O 1)[1]. The chiral recognition mechanism is driven by differential hydrogen bonding between the C1-OH of the analyte and the carbamate linkages of the stationary phase, coupled with π−π stacking interactions between the fused benzene ring and the chiral selector.

System Validation & Suitability: Inject a 50:50 racemic standard of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol. The protocol is validated if two distinct peaks are observed with an enantiomeric resolution ( Rs​ ) > 2.0 and a peak area ratio of 1:1 ( ±2% ).

Method Parameters
ParameterSetting
Column Chiralpak AD or (R,R) Whelk-O 1 (4.6 mm × 250 mm, 5 µm)
Mobile Phase Hexane / Ethanol (85:15, v/v) - Isocratic
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm and 254 nm

Mechanistic Troubleshooting & Diagnostics

When purifying sulfur-containing heterocycles, environmental and chemical variables frequently induce chromatographic anomalies. The following diagnostic tree outlines the causality and corrective actions for common failures.

Troubleshooting N1 Chromatographic Anomaly Detected N2 Peak Tailing (NP or RP) N1->N2 N3 Unexpected Extra Peaks (Baseline Drift) N1->N3 N4 Poor Enantiomeric Resolution N1->N4 N5 Cause: Secondary Silanol Interactions Action: Add 0.1% TEA or use end-capped C18 N2->N5 N6 Cause: On-column Sulfur Oxidation Action: Degas solvents, avoid peroxides N3->N6 N7 Cause: Inadequate Chiral Recognition Action: Switch to Whelk-O 1 or adjust modifier N4->N7

Figure 2: Diagnostic logic tree for troubleshooting benzothiepin chromatography.

  • Peak Tailing: The C1 hydroxyl group can interact with unendcapped, acidic silanols on older silica or C18 columns. If tailing occurs, switching to a high-density end-capped column or adding a volatile amine (e.g., 0.1% Triethylamine) masks these active sites.

  • Unexpected Extra Peaks: If a secondary peak appears slightly earlier than the target in RP-HPLC, it is almost certainly the sulfoxide derivative. This is caused by dissolved oxygen in the mobile phase reacting with the thiepin sulfur under high pressure. Rigorous sparging of solvents with helium or continuous vacuum degassing is mandatory.

References[2] Title: US6642269B2 - Benzothiepine 1,1-dioxide derivatives, a process for their preparation, pharmaceuticals comprising these compounds, and their use. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-w9ZxTTf16NqNs0QNI4AgmyhatjkL25hf6kmNCjo1akaLu-CkvnsJWOCHW5YVmUtbkQ2_Y1iNHAxLQsD1LwNQy3lvOe-EOc29yy6z3hhS5FbZyrvd5M-MUDOc4KR9vd11imsjon-KAgMCJw==[3] Title: Aspects of industrial purification of peptides using large-scale chromatography. Source: polypeptide.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8fShWElp1eO3AUvKxaLfIj5zyvUnRqGUsniwi5fsjneNgJ98oetRf3Wwtpglq-6-oLk3eS8r_w50aX4U3I8lk0RsNlUoNIK4smvXIqq2Or534hEJlHcxVyZGhoGfm_iajAz3kSXHlYkNeSvmVUKgG7gU7IymdSFJwvLUUGnqxJcWsaqMQwURrtm4_pQ==[1] Title: A Highly Enantioselective Benzothiepine Synthesis | The Journal of Organic Chemistry. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOd32URHFJfkoQ10OdYNeNhRpDdxGBhrLubbmBvAkNdCGqc53ITMIZxYJ3-3mF1i6wxcij2ScgV4vZ5KNd9yuZrkDqB4t-irVSdf-4LuUYPIvg1bGKfx-LD1xFq9E0vrTI90ZzQ==

Sources

Troubleshooting & Optimization

🛠️ Technical Support Center: Asymmetric Synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the asymmetric reduction of 4,5-dihydro-3-benzothiepin-1-one.

Because this substrate is a sterically hindered, cyclic aryl-alkyl ketone containing a potentially coordinating sulfur atom, achieving high enantiomeric excess (ee) requires strict control over reaction thermodynamics and catalyst stability. This portal covers the two most robust, field-proven methodologies for this transformation: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Ketoreductase (KRED) Biocatalysis .

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori-type ATH utilizing RuCl(p-cymene)[(R,R)-TsDPEN] is highly effective for cyclic ketones, including thiochromanones and benzothiepinones[1]. The reaction relies on a 6-membered pericyclic transition state where the CH/NH effect dictates facial selectivity.

Mechanistic Pathway & Troubleshooting Logic

ATH_Logic Start 4,5-Dihydro-3-benzothiepin-1-one + RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH Formic Acid / TEA Buffer (Hydrogen Donor) Start->HCOOH Intermediate Ru-Hydride Intermediate (16-electron complex) HCOOH->Intermediate TS 6-Membered Pericyclic TS (Facial Selectivity) Intermediate->TS Enantiodetermining Step Product (1R)-1,2,4,5-Tetrahydro- 3-benzothiepin-1-ol TS->Product Issue Low ee% or Stalled Conversion? Product->Issue Check1 Check HCOOH:TEA Ratio (Azeotrope 5:2 required) Issue->Check1 Check2 Check for Sulfur Poisoning (Dilute reaction) Issue->Check2

Mechanistic pathway and troubleshooting logic for Ru-catalyzed ATH of benzothiepinones.

Step-by-Step Protocol: Irreversible Ru-ATH

This protocol utilizes a Formic Acid/Triethylamine (FA/TEA) system to ensure the reaction is thermodynamically irreversible, locking in the enantiomeric excess[1].

  • Azeotrope Preparation: In a flame-dried flask under Argon, slowly add 5 molar equivalents of Formic Acid to 2 molar equivalents of Triethylamine (TEA) at 0 °C. Caution: Highly exothermic.

  • Catalyst Activation: In a separate vial, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (Substrate/Catalyst ratio = 200:1) in anhydrous, degassed dichloromethane (DCM). Stir for 15 minutes.

  • Substrate Addition: Dissolve 4,5-dihydro-3-benzothiepin-1-one (1.0 equiv) in the FA/TEA azeotrope.

  • Reaction Initiation: Inject the activated Ru-catalyst solution into the substrate mixture. Stir at 30 °C.

  • Self-Validation Checkpoint: Attach a bubbler to the reaction condenser. The continuous evolution of CO 2​ gas visually validates that the irreversible hydride transfer from formic acid is actively occurring. Cessation of bubbling indicates either reaction completion or catalyst deactivation.

  • Workup: Quench with saturated NaHCO 3​ until gas evolution stops. Extract with ethyl acetate (3x), dry over MgSO 4​ , and concentrate.

❓ ATH Troubleshooting Q&A

Q: My Ru-ATH reaction stalls at 80% conversion and the ee% is dropping over time. Why? Causality: If you are using isopropanol (IPA) as the hydrogen donor instead of FA/TEA, the reduction is reversible. As the chiral 1,2,4,5-tetrahydro-3-benzothiepin-1-ol accumulates, the Ru-catalyst abstracts a hydride from the product, leading to racemization. Solution: Switch to the FA/TEA azeotrope. The decomposition of formic acid produces CO 2​ gas, which escapes the system, rendering the reaction thermodynamically irreversible and preserving high ee[1].

Q: The reaction fails to initiate, and no CO 2​ evolution is observed. Is the substrate poisoning the catalyst? Causality: The sulfur atom in the 3-benzothiepin ring can act as a soft ligand, coordinating to the Ruthenium center and displacing the active hydride, effectively poisoning the catalyst. Solution: Decrease the substrate concentration (dilute the reaction mixture by 2x with DCM) to disfavor intermolecular sulfur-metal coordination. Ensure all solvents are strictly degassed, as trace oxygen promotes the formation of strongly coordinating sulfoxides.

Biocatalytic Reduction via Engineered Ketoreductases (KREDs)

For environments requiring aqueous, heavy-metal-free conditions, wild-type and engineered Ketoreductases (KREDs) offer an exceptional alternative, routinely delivering >99% ee for sterically hindered cyclic ketones[2],[3]. Whole-cell biocatalysis has also demonstrated up to 98% ee in the reduction of related thiochromanones[4].

Biocatalytic Cycle & Cofactor Regeneration

KRED_Cycle Ketone Benzothiepin-1-one (Substrate) KRED Ketoreductase (KRED) Active Site Ketone->KRED Alcohol Chiral Benzothiepin-1-ol (>99% ee) KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Cofactor Recycling Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

Biocatalytic KRED cycle with GDH-mediated NADP+ cofactor regeneration.

Step-by-Step Protocol: KRED Biocatalysis

This protocol utilizes a Glucose Dehydrogenase (GDH) coupled system to recycle the expensive NADP+ cofactor[2].

  • Buffer Preparation: Prepare a 100 mM Potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4​ .

  • Cofactor & Co-enzyme Loading: To the buffer, add NADP+ (0.1 mol%), D-Glucose (1.5 equiv), and GDH (1 wt%).

  • Substrate Addition: Dissolve the ketone substrate in DMSO. Add this dropwise to the buffer to achieve a final DMSO concentration of 5% v/v.

  • Enzyme Dosing: Add the engineered KRED powder (2-4 wt%) incrementally over 1 hour to prevent sudden protein aggregation[2].

  • Reaction & pH Control: Stir at 30 °C. Connect the reaction vessel to an autotitrator loaded with 1M NaOH set to maintain a strict pH of 7.0.

  • Self-Validation Checkpoint: Monitor the autotitrator's 1M NaOH consumption. Because the GDH recycling system generates gluconic acid stoichiometrically with ketone reduction, the volume of NaOH dispensed directly correlates to the reaction conversion (1 mL of 1M NaOH = 1 mmol of product).

  • Workup: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet denatured proteins. Extract the supernatant with MTBE (3x) and concentrate.

❓ Biocatalysis Troubleshooting Q&A

Q: The reaction mixture turns cloudy and conversion stops at 30%. What is the failure mode? Causality: Cloudiness indicates enzyme aggregation and denaturation, a known challenge when scaling up KRED reactions for hindered chiral ketones[2]. This is typically caused by a localized pH drop. The GDH cofactor recycling system oxidizes D-glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid, rapidly lowering the pH below the enzyme's stable threshold. Solution: Ensure your autotitrator is properly calibrated and the stirring rate is sufficient to disperse the 1M NaOH instantly. If aggregation persists, switch to a more robust engineered KRED variant or utilize deep eutectic solvents (DESs) as co-solvents, which have been shown to stabilize ketoreductases[3].

Q: The ee% is excellent (>99%), but the yield is poor due to poor substrate solubility in the aqueous buffer. Can I increase the DMSO concentration? Causality: While increasing DMSO improves substrate solubility, concentrations above 10% v/v strip the essential hydration shell from the KRED enzyme, causing it to unfold and lose catalytic activity. Solution: Do not exceed 5-8% DMSO. Instead, operate the reaction as a biphasic slurry (substrate-coupled approach). The enzyme will continuously convert the dissolved fraction of the ketone, driving the dissolution equilibrium forward without requiring high co-solvent concentrations.

Quantitative Method Comparison

To assist in selecting the appropriate methodology for your specific scale and regulatory requirements, consult the comparative data below:

ParameterRu-ATH (Noyori-type)KRED Biocatalysis
Typical Enantiomeric Excess (ee) 92 - 96%>99%
Typical Yield 85 - 95%75 - 85% (due to aqueous extraction losses)
Catalyst Loading 0.5 mol% (S/C = 200)2 - 4 wt%
Primary Hydrogen Source Formic Acid (Irreversible)D-Glucose (via GDH recycling)
Scalability Excellent (Standard chemical plant)Good (Requires pH autotitration & centrifugation)
Primary Failure Mode Sulfur-coordination poisoningpH-induced enzyme aggregation
Environmental Impact Heavy metal waste (Ru)Green, biodegradable

Sources

Overcoming solubility challenges of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support resource for 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol. As Senior Application Scientists, we understand that novel compounds present unique challenges, with aqueous solubility being a primary hurdle in experimental assays and early-stage drug development. This guide is designed with full autonomy to provide you not with rigid templates, but with a logical, scientifically-grounded framework to diagnose and solve solubility issues you may encounter with this and similar poorly soluble molecules.

The core of our approach is built on explaining the causality behind each experimental choice, ensuring that every protocol is a self-validating system. We will explore the fundamental properties of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol, provide step-by-step troubleshooting protocols, and offer a comparative analysis of solubility enhancement techniques.

Part 1: Understanding the Solubility Challenge

Before a problem can be solved, it must be understood. The structure of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol, with its bicyclic benzothiepin core, is largely hydrophobic. While the hydroxyl (-OH) group provides a site for hydrogen bonding, the overall molecule is expected to have limited solubility in aqueous media. This is a common characteristic for many promising organic compounds and a critical parameter to quantify.[1][]

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving my 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol powder directly in my aqueous buffer, but it won't go into solution. Why is this happening?

A1: This is an expected behavior for a compound with a predominantly non-polar structure. Two main factors are at play:

  • Hydrophobicity: The large benzothiepin ring system is hydrophobic ("water-fearing") and disrupts the highly ordered hydrogen-bonding network of water. Water molecules are more attracted to each other than to the compound, effectively "squeezing" it out of solution, leading to precipitation or insolubility.

  • Crystal Lattice Energy: In its solid, powdered form, the molecules are arranged in a stable crystal lattice. For the compound to dissolve, the energy input from the solvent-solute interactions must be sufficient to overcome the energy holding this crystal lattice together. For poorly soluble compounds, the interaction energy with water is often too low to break apart the crystal structure.

Q2: How can I determine the actual aqueous solubility of my compound batch?

A2: The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method .[3] This technique involves adding an excess of the solid compound to the solvent of interest, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant. It is considered the gold standard for solubility measurement.

Troubleshooting Guide: Protocol for Solubility Determination

This protocol outlines the shake-flask method for accurately determining the thermodynamic solubility of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol.[4][5]

Objective: To quantify the maximum concentration of the compound that can be dissolved in a specific aqueous medium at a set temperature.

Materials:

  • 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system for quantification[6][7]

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to a vial (e.g., 1-2 mg) B Add a known volume of aqueous buffer (e.g., 1 mL) A->B C Seal vial and place on orbital shaker B->C D Incubate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C) C->D E Allow undissolved solid to settle D->E F Carefully withdraw supernatant E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze by HPLC or LC-MS against a standard curve H->I J Calculate concentration (mg/mL or µM) I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (e.g., 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[4]

  • Add Solvent: Add a precise volume of your aqueous buffer (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[3]

  • Phase Separation: After incubation, let the vials stand to allow the excess solid to sediment. Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Crucial: Discard the first 100-200 µL of filtrate to prevent errors from compound adsorption to the filter membrane.

  • Quantification: Prepare a calibration curve using stock solutions of the compound at known concentrations. Analyze the filtered sample (you may need to dilute it) using a validated HPLC-UV or LC-MS method to determine its concentration.[4][6]

  • Calculate Solubility: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

Part 2: Strategies for Solubility Enhancement

Once you have a baseline solubility value, you can explore several proven strategies to increase it. The choice of method depends on the required final concentration, the experimental system, and the downstream application.[1][8][9]

Co-solvency

Q3: My experiment requires a stock solution in an organic solvent like DMSO, but the compound crashes out when I dilute it into my aqueous buffer. What is happening?

A3: This is a classic problem of solvent-shifting. The compound is highly soluble in the 100% organic solvent (like DMSO) but becomes insoluble when the solvent polarity dramatically increases upon dilution into the aqueous buffer. The solution is to use a co-solvent system , where a water-miscible organic solvent is maintained at a certain percentage (e.g., 1-10%) in the final aqueous solution.[10][11]

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium.[11][12] This reduces the ability of water to "extrude" the hydrophobic compound, thereby increasing its solubility.[] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[13]

Troubleshooting Guide: Implementing a Co-solvent System

Objective: To prepare a stable solution of the compound in an aqueous buffer using the minimum required amount of co-solvent.

Protocol:

  • Determine Maximum Co-solvent Tolerance: First, determine the highest percentage of co-solvent your biological assay or experiment can tolerate without adverse effects (e.g., cell toxicity, enzyme inhibition). A common starting point is ≤5% DMSO.[3]

  • Prepare Co-solvent Blends: Create a series of aqueous buffer solutions containing different percentages of your chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO in PBS).

  • Perform Solubility Test: Using the shake-flask method described in Part 1, determine the solubility of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol in each of these co-solvent blends.

  • Analyze Data: Plot solubility as a function of co-solvent percentage. This will show you the minimum co-solvent concentration needed to achieve your desired compound concentration.

  • Stock Solution Preparation: For your experiments, prepare a high-concentration stock of your compound in 100% co-solvent. When preparing your final working solution, dilute this stock into the aqueous buffer that already contains the required percentage of co-solvent to prevent precipitation.

pH Adjustment

Q4: Can I use pH to increase the solubility of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol?

A4: Possibly, but its effectiveness depends on the pKa of the molecule. The compound has a hydroxyl group, which is very weakly acidic. Significant deprotonation to form a more soluble anionic species would likely require a very high pH, which may not be compatible with most biological experiments. However, if the compound has any weakly basic functional groups not immediately obvious from the name, lowering the pH could protonate them and increase solubility. A pH-solubility profile is necessary to determine this.[][14][15]

Causality: For ionizable compounds, solubility is highly dependent on pH. When the pH is adjusted to a point where the molecule becomes charged (ionized), its interaction with polar water molecules increases dramatically, leading to higher solubility.

Troubleshooting Guide: pH-Dependent Solubility Profiling

Objective: To determine if adjusting the pH of the aqueous medium can effectively increase the compound's solubility.

Protocol:

  • Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10).

  • Determine Solubility: Using the shake-flask method, measure the solubility of the compound in each buffer.

  • Plot and Analyze: Plot solubility versus pH. A significant increase in solubility at high pH would indicate that deprotonation of the hydroxyl group enhances solubility. Conversely, an increase at low pH would suggest the presence of a basic functional group. If the solubility remains flat across the pH range, this method is not viable.

Complexation with Cyclodextrins

Q5: I need to prepare a completely aqueous solution without organic co-solvents. Is this possible?

A5: Yes, using cyclodextrins is a powerful technique for this purpose. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][] They can encapsulate the hydrophobic part of a guest molecule, like your benzothiepin, forming a water-soluble "inclusion complex".[18]

Causality: The exterior of the cyclodextrin-drug complex is hydrophilic, allowing it to dissolve readily in water, while the poorly soluble drug is shielded within the hydrophobic core.[16][18] Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have significantly enhanced aqueous solubility and are widely used in pharmaceutical formulations.[19]

Troubleshooting Guide: Phase Solubility Studies with Cyclodextrins

Objective: To determine the type and concentration of cyclodextrin required to solubilize the compound.

Protocol:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Equilibrate with Excess Compound: Add an excess amount of solid 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol to each solution.

  • Determine Apparent Solubility: Use the shake-flask method (agitate for 24-48h, filter, and quantify) to measure the total concentration of the dissolved compound in each cyclodextrin solution.

  • Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

    • A-type Profile: A linear increase indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the complexation efficiency. This is the ideal outcome.

    • B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble complex at higher cyclodextrin concentrations.[20]

  • Select Concentration: Based on the diagram, choose the lowest cyclodextrin concentration that achieves your target compound concentration.

Part 3: Summary and Strategy Selection

Choosing the right solubilization method is critical for experimental success. The table below summarizes the key characteristics of each approach to aid in your decision-making.

Method Mechanism Pros Cons Best For...
Co-solvency Reduces solvent polarity.[11][12]Simple, inexpensive, and effective for creating high-concentration stocks.[12]Can interfere with biological assays (toxicity, solvent effects); risk of precipitation upon dilution.[3]In vitro screening assays where a small, consistent percentage of an organic solvent like DMSO is tolerated.
pH Adjustment Ionizes the compound, increasing its polarity.[]Simple and cost-effective if the compound has a suitable pKa.[]Limited by the pKa of the compound and the pH constraints of the experimental system; risk of precipitation if pH shifts.[15]Ionizable compounds in experiments where the pH can be strictly controlled and is compatible with the assay.
Cyclodextrins Encapsulation of the hydrophobic molecule into a soluble host-guest complex.[16][][18]Creates a true aqueous solution; low toxicity (especially HP-β-CD); can enhance stability.[16][19]Can be more expensive; may affect drug-protein binding or cell uptake kinetics.[20]In vivo studies, cell-based assays sensitive to organic solvents, and formulation development.
Surfactants Incorporation of the compound into micelles above the critical micelle concentration (CMC).[1][21]High solubilization capacity for very hydrophobic compounds.[21]Can disrupt cell membranes; may interfere with protein assays; can cause foaming.[1]Formulations where cell viability is not a concern; solubilizing extremely "greasy" compounds.

Decision-Making Workflow for Solubility Enhancement

G decision decision process process start_node Start: Compound is insoluble in aqueous buffer process_shake_flask Determine baseline solubility (Shake-Flask Method) start_node->process_shake_flask First step end_cosolvent Use Co-solvent System end_ph Use pH Adjustment end_cd Use Cyclodextrins end_surfactant Use Surfactants end_fail Re-evaluate compound or experiment decision_assay_solvent decision_assay_solvent process_shake_flask->decision_assay_solvent Is baseline solubility sufficient? end_success Proceed with Experiment decision_assay_solvent->end_success Yes decision_assay_solvent_no Can the assay tolerate a small % of organic solvent (e.g., 1-5% DMSO)? decision_assay_solvent->decision_assay_solvent_no No process_cosolvent Test solubility in co-solvent blends decision_assay_solvent_no->process_cosolvent Yes decision_ionizable Is the compound ionizable within a compatible pH range? decision_assay_solvent_no->decision_ionizable No process_cosolvent->end_cosolvent process_ph Perform pH-solubility profile decision_ionizable->process_ph Yes decision_cd Are co-solvents and pH adjustment not viable options? decision_ionizable->decision_cd No process_ph->end_ph process_cd Perform phase solubility study with cyclodextrins decision_cd->process_cd Yes process_cd->end_cd decision_surfactant Is the assay compatible with surfactants? process_cd->decision_surfactant If still insufficient decision_surfactant->end_fail No process_surfactant Test with non-ionic surfactants (e.g., Tween-80) decision_surfactant->process_surfactant Yes process_surfactant->end_surfactant

Caption: A step-by-step decision tree for selecting an appropriate solubility enhancement strategy.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. springer.com. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. scipublications.com. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. wjbphs.com. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. americanpharmaceuticalreview.com. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. ijcrt.org. [Link]

  • Compound solubility measurements for early drug discovery. chemaxon.com. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ntp.niehs.nih.gov. [Link]

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy. [Link]

Sources

Safety Operating Guide

Operational Safety and Logistical Guide for Handling 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when introducing specialized heterocyclic compounds into a research environment. 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (CAS: 51715-53-8) is an organosulfur compound utilized in synthetic chemistry and drug development[1]. Because it contains a thioether linkage, it presents specific logistical challenges—primarily related to malodor, potential environmental toxicity, and the risk of exposure through inhalation or dermal contact[2].

This guide provides a comprehensive framework for personal protective equipment (PPE) selection, operational handling, and oxidative disposal, ensuring strict adherence to institutional Chemical Hygiene Plans[3].

Causality-Driven PPE Selection

Personal Protective Equipment serves as the final barrier between the researcher and chemical exposure[4]. For organosulfur compounds, the selection of PPE must account for the high permeation rate of organic sulfides through standard materials. Relying solely on basic latex gloves is a critical failure point; instead, material selection must be driven by chemical compatibility and breakthrough kinetics[5].

Table 1: PPE Selection and Quantitative Performance Metrics

PPE CategoryRecommended MaterialEstimated Breakthrough TimeCausality / Rationale
Gloves (Incidental) Nitrile (0.1 mm)> 30 minSufficient for quick transfers and weighing; provides high dexterity but limited long-term resistance.
Gloves (Extended) Butyl Rubber (0.3 mm)> 480 minSuperior resistance to organic sulfides; prevents permeation during prolonged synthesis steps.
Eye Protection Polycarbonate GogglesN/AProtects against micro-splashes during solvent dissolution. Safety glasses are insufficient for liquid handling[6].
Body Protection Flame-Resistant Lab CoatN/APrevents dermal exposure and contamination of personal clothing. Must be easily removable[4].
Engineering Controls and Operational Protocol

To prevent olfactory fatigue and respiratory irritation, all operations involving 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol must be isolated within a certified engineering control system[2].

Step-by-Step Handling Protocol:

  • System Verification: Prior to opening the chemical container, verify that the chemical fume hood is operating at an optimal face velocity (typically 80–100 feet per minute). Clear the workspace of incompatible materials, particularly strong oxidizing agents[5].

  • PPE Donning and Inspection: Inspect butyl or nitrile gloves for microscopic pinholes. Don a fully buttoned laboratory coat and chemical splash goggles[6].

  • Dispensing and Containment: Weigh or dispense the material strictly inside the fume hood. Utilize secondary containment (e.g., a chemically resistant polyethylene tray) beneath the balance or reaction vessel to capture any accidental spills[3].

  • Logistical Transport: If the compound must be transported between laboratories, seal the primary vial and place it inside a break-resistant secondary container. PPE (specifically gloves) must be removed before touching door handles or entering public corridors to prevent cross-contamination[3].

Waste Segregation and Oxidative Decontamination Plan

Organosulfur waste poses a significant environmental hazard and must never be disposed of via standard aqueous drainage[7]. Furthermore, residual thioethers on glassware can cause persistent malodor in the laboratory. To mitigate this, an oxidative decontamination step is employed to convert the volatile thioether into a highly polar, non-volatile sulfoxide or sulfone[8].

Step-by-Step Decontamination Protocol:

  • Primary Segregation: Collect all unreacted 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol and organic solvent washings in a designated, clearly labeled "Hazardous Waste - Organosulfur" container.

  • Oxidative Glassware Treatment: Rinse contaminated glassware with a compatible solvent, then submerge the glassware in a 5–10% aqueous sodium hypochlorite (bleach) solution. The hypochlorite acts as a terminal oxidant, selectively attacking the nucleophilic sulfur atom[9].

  • Incubation: Allow the glassware to sit in the bleach solution for 30 minutes. This ensures complete conversion of the thioether residue to its corresponding sulfoxide, effectively neutralizing the odor[8].

  • Final Disposal: Submit the sealed bulk waste containers to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

Table 2: Oxidative Decontamination Parameters for Thioether Residues

ParameterValue / RecommendationCausality / Rationale
Oxidant Sodium Hypochlorite (NaOCl)Efficiently and selectively oxidizes thioethers to sulfoxides[8].
Concentration 5% to 10% aqueousProvides sufficient molar excess for complete oxidation without generating excessive chlorine gas[9].
Contact Time 30 minutesEnsures complete kinetic conversion of residual organosulfur compounds before final washing.
Temperature Ambient (20–25°C)Oxidation reactions are exothermic; maintaining ambient temperature prevents delayed thermal exotherms[9].
Operational Workflow Visualization

G A Hazard Assessment & PPE Donning B Fume Hood Operations A->B C Waste Segregation B->C D Bleach Oxidation (Decontamination) C->D Glassware / Spills E EHS Incineration (Final Disposal) C->E Bulk Waste D->E

Operational workflow for the safe handling, decontamination, and disposal of organosulfur compounds.

References
  • Safety in Academic Chemistry Laboratories. American Chemical Society. URL: [Link]

  • General Guidance on PPE & Hazard Assessments for Lab. Temple University. URL: [Link]

  • Chemical Hygiene Plan - ORS. National Institutes of Health. URL: [Link]

  • TEMPO-Bleach Oxidation. ACS GCI Pharmaceutical Roundtable. URL: [Link]

  • A continuous flow generator of organic hypochlorites for the neutralization of chemical warfare agent simulants. ORBi. URL: [Link]

  • 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (CAS: 51715-53-8). iChemistry. URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.